molecular formula C24H19NO5 B1678119 Oxyphenisatin acetate CAS No. 115-33-3

Oxyphenisatin acetate

Numéro de catalogue B1678119
Numéro CAS: 115-33-3
Poids moléculaire: 401.4 g/mol
Clé InChI: PHPUXYRXPHEJDF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Oxyphenisatin acetate is a pro-drug of oxyphenisatin . It was used as a laxative and has shown anticancer activity .


Synthesis Analysis

The synthesis of Oxyphenisatin acetate involves the condensation of isatin with phenol . The ketone group of isatin becomes protonated in strong acid, and the oxygen can be replaced by electron-rich moieties .


Molecular Structure Analysis

The molecular formula of Oxyphenisatin acetate is C24H19NO5 .


Chemical Reactions Analysis

Oxyphenisatin acetate has been shown to trigger a cell starvation response leading to autophagy, mitochondrial dysfunction, and autocrine TNFα-mediated apoptosis . It inhibits the growth of the breast cancer cell lines MCF7, T47D, HS578T, and MDA-MB-468 .


Physical And Chemical Properties Analysis

Oxyphenisatin acetate is a solid substance . It has a molecular weight of 401.41 . It is soluble in DMSO .

Applications De Recherche Scientifique

Application 1: Treatment of Triple Negative Breast Cancer

  • Summary of the Application : Oxyphenisatin acetate, also known as Acetalax, was originally used as a laxative in the 1950s . Recent research has reported its anticancer activity in several murine cancer models . Specifically, it has been identified as a promising potential therapy for Triple Negative Breast Cancer (TNBC) .
  • Methods of Application or Experimental Procedures : Acetalax and its structural analog laxative analog bisacodyl (Dulcolax) have been shown to exhibit potent antiproliferative activity in TNBC cell lines . The study demonstrated that both cause oncosis, a non-apoptotic cell death characterized by cellular and nuclear swelling and cell membrane blebbing that leads to mitochondrial dysfunction and ATP depletion . Acetalax was further shown to enhance immune and inflammatory responses and inhibit protein synthesis .
  • Results or Outcomes : The study provided evidence that TRPM4 (Transient Receptor Potential Melastatin member 4) is poisoned by Acetalax and bisacodyl . By blocking TRPM4, a monovalent cation channel, Acetalax and Bisacodyl cause oncosis, and TNBC cells without endogenous TRPM4 expression as well as TRPM 4 knockout TNBC cells were found to be Acetalax- and Bisacodyl resistant . TRPM4 was also lost in cells with acquired Acetalax resistance . Moreover, TRPM4 is rapidly degraded the ubiquitin-proteasome system upon acute exposure to Acetalax and bisacodyl . These results demonstrate that TRPM4 is a previously unknown target of Acetalax and Bisacodyl and that TRPM4 expression in cancer cells is a predictor of Acetalax and Bisacodyl efficacy .

Application 2: Potential Therapeutic for Various Cancers

  • Summary of the Application : In addition to its potential as a treatment for Triple Negative Breast Cancer, Oxyphenisatin acetate (Acetalax) has also been suggested as a potential therapeutic for various other types of cancers . This includes recalcitrant or estrogen-dependent cancers .
  • Results or Outcomes : While specific results or outcomes for these other types of cancers are not provided, the potential applicability of Acetalax to these cancers suggests that it may have broad anticancer activity . This could make it a valuable tool in the treatment of a variety of cancers, including breast (non-Triple Negative), ovarian, pancreatic, sarcoma, and uterine cancers .

Application 3: Potential Therapeutic for Recalcitrant or Estrogen-Dependent Cancers

  • Summary of the Application : Oxyphenisatin acetate has been suggested as a potential therapeutic for recalcitrant or estrogen-dependent cancers . These are cancers that are resistant to treatment or depend on estrogen for their growth and survival .
  • Results or Outcomes : While specific results or outcomes for these types of cancers are not provided, the potential applicability of Acetalax to these cancers suggests that it may have broad anticancer activity . This could make it a valuable tool in the treatment of a variety of cancers, including recalcitrant or estrogen-dependent cancers .

Safety And Hazards

Oxyphenisatin acetate is toxic and can cause jaundice . It may cause skin and eye irritation . The FDA withdrew its approval for the use of Oxyphenisatin acetate due to safety reasons .

Orientations Futures

While the anticancer activity of Oxyphenisatin acetate has been studied, the exact mechanism of action remains unresolved . Future research could focus on identifying the role of the ubiquitin ligase activity of Oxyphenisatin acetate in vitro and in vivo .

Propriétés

IUPAC Name

[4-[3-(4-acetyloxyphenyl)-2-oxo-1H-indol-3-yl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5/c1-15(26)29-19-11-7-17(8-12-19)24(18-9-13-20(14-10-18)30-16(2)27)21-5-3-4-6-22(21)25-23(24)28/h3-14H,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPUXYRXPHEJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023411
Record name Oxyphenisatin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxyphenisatin acetate

CAS RN

115-33-3
Record name Contax
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxyphenisatin Acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxyphenisatin acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14627
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OXYPHENISATIN ACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117186
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name OXYPHENISATIN ACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxyphenisatin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxyphenisatine di(acetate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.712
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXYPHENISATIN ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0Y1YAL65X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Oxyphenisatin acetate
Reactant of Route 2
Reactant of Route 2
Oxyphenisatin acetate
Reactant of Route 3
Oxyphenisatin acetate
Reactant of Route 4
Reactant of Route 4
Oxyphenisatin acetate
Reactant of Route 5
Reactant of Route 5
Oxyphenisatin acetate
Reactant of Route 6
Oxyphenisatin acetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.